molecular formula C20H24N2O7S B2630485 N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-58-6

N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2630485
CAS RN: 899980-58-6
M. Wt: 436.48
InChI Key: JWFPHHBYGNCYTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule, while NMR spectroscopy can provide detailed information about the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of various organic compounds. For example, in a study, it was involved in the synthesis of derivatives which were then subjected to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Catalytic Applications

  • The compound or its derivatives have been used as catalysts in chemical reactions. For instance, a related compound was used as a catalyst in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes under neutral media (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Biological and Pharmacological Activity

  • Derivatives of this compound have been synthesized and tested for various biological activities. For example, a study synthesized and tested novel derivatives for dopamine receptor blockade, showing considerable potency (Ogata et al., 1984).
  • Another study discovered N-(3-(morpholinomethyl)-phenyl)-amides, derivatives of the compound, as potent and selective CB2 agonists with significant activity in a rodent model of postoperative pain (Worm et al., 2009).

Analytical Chemistry Applications

  • In analytical chemistry, derivatives of this compound have been used to create selective electrodes. For example, a study utilized Sulipride drug (a derivative) as an electroactive material for a PVC-based Zn2+-selective electrode (Saleh & Gaber, 2001).

Synthetic Chemistry

  • The compound has been used as a building block in the synthesis of various chemically important structures. A study illustrated its use in the synthesis of acyl derivatives with antiulcer activities (Hosokami et al., 1992).

Molecular Docking and Computational Studies

  • The compound and its derivatives have been used in molecular docking and computational studies to understand biological interactions. For instance, some studies have focused on docking studies to evaluate antimicrobial activity (Hussein, 2018).

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-26-16-5-3-14(11-18(16)27-2)7-8-22-30(24,25)10-9-21-20(23)15-4-6-17-19(12-15)29-13-28-17/h3-6,11-12,22H,7-10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFPHHBYGNCYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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